Product packaging for 7-Phenylhept-1-en-6-yn-3-ol(Cat. No.:)

7-Phenylhept-1-en-6-yn-3-ol

Cat. No.: B8237847
M. Wt: 186.25 g/mol
InChI Key: FKKBVTATPMSDGM-UHFFFAOYSA-N
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Description

7-Phenylhept-1-en-6-yn-3-ol is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O B8237847 7-Phenylhept-1-en-6-yn-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenylhept-1-en-6-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-2-13(14)11-7-6-10-12-8-4-3-5-9-12/h2-5,8-9,13-14H,1,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKBVTATPMSDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC#CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Enynes and Propargylic Alcohols in Advanced Organic Chemistry

The utility of 7-phenylhept-1-en-6-yn-3-ol is best understood by first appreciating the roles of its core structural components—enynes and propargylic alcohols—in the broader context of organic chemistry. These moieties are not merely passive structural elements but are highly reactive and versatile building blocks for the synthesis of complex molecular architectures.

Conjugated enynes are highly significant in organic synthesis, biochemistry, and materials science. rsc.orgrsc.org They serve as versatile precursors for a wide range of molecular transformations. rsc.org The arrangement of a double and a triple bond provides a unique electronic environment that allows for a variety of addition and cyclization reactions. bohrium.comresearchgate.net Transition-metal catalyzed reactions, in particular, have unlocked a vast array of transformations for enynes, making them indispensable in the modern synthetic chemist's toolkit. rsc.org

Propargylic alcohols, which contain a hydroxyl group adjacent to a carbon-carbon triple bond, are recognized as valuable and readily accessible bifunctional synthons in organic synthesis. rawsource.comatamanchemicals.comresearchgate.net Their importance stems from the presence of two reactive functional groups, which allows them to participate in a diverse array of chemical transformations including substitutions, rearrangements, and cyclizations. researchgate.netscispace.com These compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. rawsource.comacs.org The reactivity of propargylic alcohols can be finely tuned, for instance, through the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds. atamanchemicals.com

Architectural Features of 7 Phenylhept 1 En 6 Yn 3 Ol: Strategic Vinylic, Alkynylic, and Hydroxyl Moieties

Established Synthetic Routes to Racemic this compound

The preparation of the racemic form of this compound serves as a crucial starting point for further resolution or as a standard for stereochemical analysis. Several reliable methods have been established for its synthesis.

Alkynylation and Alkenylation Approaches

A primary strategy for constructing the carbon skeleton of this compound involves the sequential or convergent addition of alkynyl and alkenyl groups to a central carbonyl-containing fragment. One common approach is the alkynylation of an α,β-unsaturated aldehyde, such as acrolein, with a phenylacetylide nucleophile. researchgate.netsoton.ac.uk This reaction, often mediated by organometallic reagents, forms the propargylic alcohol moiety. buchler-gmbh.com For instance, the reaction of lithium phenylacetylide with acrolein directly furnishes the desired enyne alcohol framework. soton.ac.uk

The alkynylation of aldehydes is a well-established transformation in organic synthesis, with various catalytic systems developed to promote this reaction. organic-chemistry.orgupi.edu These systems can involve metals like zinc, indium, or titanium, often in conjunction with chiral ligands for asymmetric variations. organic-chemistry.orgupi.edu The addition of terminal alkynes to aldehydes provides a direct route to propargylic alcohols. organic-chemistry.org

Multi-step Linear Syntheses from Precursors

Linear synthetic sequences starting from more complex precursors have also been employed. For example, a multi-step synthesis can begin with a precursor like (E)-2-penten-4-yn-1-ol, which is then coupled with phenylacetylene (B144264) using a palladium catalyst to yield an acetic acid adduct of 7-phenylhept-2-ene-4,6-diyn-1-ol. While this example illustrates the construction of a related di-yne structure, similar strategies involving the coupling of appropriately substituted heptene (B3026448) or heptyne derivatives can be envisioned for the synthesis of this compound. Another example involves the synthesis of 7-phenylhept-4-en-6-yn-3-ol, a structural isomer, which highlights the versatility of these multi-step approaches. rsc.org

Preparation from Protected Intermediates

The use of protected intermediates is a common tactic to avoid unwanted side reactions and to control the regioselectivity of bond formations. A documented synthesis of a related compound, 7-phenylhept-6-yn-1-ol, involves the reaction of an acetylene (B1199291) compound with a protected 5-chloro-1-pentanol. google.comgoogle.com This protected alcohol is then deprotected to yield the final product. google.comgoogle.com

A similar strategy can be applied to the synthesis of this compound. For instance, a synthetic route starts from acrolein, which is converted to 1,1-diethoxy-3-iodopropane. soton.ac.uk This intermediate is then reacted with lithium phenylacetylide to form (5,5-diethoxypent-1-yn-1-yl)benzene. soton.ac.uk Subsequent hydrolysis of the acetal (B89532) to the corresponding aldehyde, followed by a Grignard reaction with vinylmagnesium bromide, affords the racemic alcohol 2.40. soton.ac.uk The hydroxyl group can then be protected, for example, as a tert-butyldimethylsilyl ether, to give the cyclization precursor 2.41. soton.ac.uk

Enantioselective Synthesis of this compound Enantiomers

Accessing the individual enantiomers of this compound is crucial for their application in stereospecific synthesis and for studying their biological activities. The primary methods to achieve this involve kinetic resolution of the racemate and asymmetric synthesis.

Biocatalytic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a powerful and widely used technique for separating enantiomers of chiral alcohols. researchgate.netacs.orgscielo.br This method relies on the stereoselective acylation of one enantiomer of the racemic alcohol by an enzyme, leaving the other enantiomer unreacted.

A prominent example is the use of Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, for the kinetic resolution of racemic this compound. researchgate.netresearchgate.netnih.govusp.brsoton.ac.ukresearchgate.net In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl crotonate, in the presence of Novozym 435. nih.govsoton.ac.uk The enzyme selectively catalyzes the acylation of the (S)-enantiomer, producing (E)-(S)-7-phenylhept-1-en-6-yn-3-yl but-2-enoate, while the (R)-enantiomer remains as the unreacted alcohol. nih.govsoton.ac.uk This process allows for the separation of the two enantiomers with high enantiomeric excess. nih.govsoton.ac.uk

The efficiency of lipase-catalyzed kinetic resolutions can be influenced by various factors, including the choice of acyl donor, solvent, and temperature. d-nb.infoacademie-sciences.fr Novozym 435 has demonstrated high enantioselectivity for a broad range of secondary alcohols, including propargylic and allylic alcohols. researchgate.netdiva-portal.org

Table 1: Biocatalytic Kinetic Resolution of Racemic this compound

Enzyme Acyl Donor Temperature Outcome Reference
Candida antarctica lipase (Novozym 435) Vinyl crotonate 42 °C Separation of (R)-7-phenylhept-1-en-6-yn-3-ol and (E)-(S)-7-phenylhept-1-en-6-yn-3-yl but-2-enoate nih.govsoton.ac.uk

Asymmetric Catalysis in C-C Bond Formation for Propargylic Alcohols

Asymmetric catalysis provides a direct route to enantiomerically enriched propargylic alcohols by forming the chiral center during a carbon-carbon bond-forming step. This approach avoids the need for resolving a racemic mixture.

The asymmetric addition of terminal alkynes to aldehydes is a key strategy in this regard. organic-chemistry.org Various chiral catalysts have been developed to promote this transformation with high enantioselectivity. nih.govrsc.orgresearchgate.net For instance, copper(I)-catalyzed asymmetric borylative propargylation of ketones and copper-catalyzed enantioselective propargylation with propargylic alcohols are emerging methods. researchgate.net

While a specific example of the direct asymmetric synthesis of this compound via this method is not detailed in the provided context, the general principles are well-established for the synthesis of other chiral propargylic alcohols. organic-chemistry.orgnih.govrsc.org These methods often involve the use of a metal catalyst, such as copper or zinc, in combination with a chiral ligand to control the stereochemical outcome of the addition of an alkynyl nucleophile to an aldehyde or ketone. organic-chemistry.orgnih.govrsc.org

Chiral Auxiliary Approaches

The asymmetric synthesis of specific stereoisomers of this compound can be achieved through methods that control the formation of the chiral center at the C-3 position. Chiral auxiliary-based strategies represent a classical and effective approach for inducing stereoselectivity in the synthesis of propargylic alcohols. This methodology involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.

For a molecule like this compound, a general chiral auxiliary approach would involve the diastereoselective addition of a nucleophilic phenylacetylene equivalent to an acrolein-derived substrate bearing a chiral auxiliary. While specific literature detailing this exact transformation for this compound is limited, the strategy is well-precedented for the synthesis of analogous chiral propargylic alcohols. organic-chemistry.orgresearchgate.netnih.gov For instance, aldehydes can be reacted with terminal alkynes in the presence of a chiral mediator, such as an N-methylephedrine derivative, to produce chiral propargylic alcohols with high enantioselectivity. organic-chemistry.org Another established method involves the use of chiral oxazolidinone auxiliaries, such as those developed by Evans, attached to a carbonyl-containing fragment to direct nucleophilic additions. nih.gov

A highly effective and documented method for obtaining enantiopure this compound is through enzymatic kinetic resolution, which functions as a biocatalytic chiral auxiliary approach. soton.ac.ukresearchgate.net In this strategy, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate.

In a documented procedure, racemic this compound was subjected to a kinetic resolution using Novozyme 435, an immobilized Candida antarctica lipase B. soton.ac.ukresearchgate.net The enzyme selectively acylates the (S)-enantiomer, converting it to (E)-(S)-7-phenylhept-1-en-6-yn-3-yl but-2-enoate, while leaving the (R)-enantiomer largely unreacted. This allows the (R)-alcohol to be recovered with a high enantiomeric ratio (95:5). soton.ac.ukresearchgate.net The reaction was performed over 72 hours at 42 °C. soton.ac.ukresearchgate.net

Table 1: Enzymatic Kinetic Resolution of (±)-7-Phenylhept-1-en-6-yn-3-ol

Reactant Enzyme/Reagent Product 1 (Unreacted) Product 2 (Acylated) Yield (Product 1) Enantiomeric Ratio (Product 1)

Data sourced from references soton.ac.ukresearchgate.net.

Synthesis of Protected Derivatives of this compound

The hydroxyl group of this compound is often protected during multi-step syntheses to prevent its interference with subsequent reactions. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Hydroxyl Group Protection Strategies (e.g., tert-butyldimethylsilylation)

A common and robust strategy for protecting the alcohol functionality in this compound is the formation of a silyl (B83357) ether. The tert-butyldimethylsilyl (TBS) group is particularly advantageous due to its steric bulk, which provides stability across a wide range of chemical conditions, including organometallic reactions and mild oxidations, yet it can be readily removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

The synthesis of (R)-(7-phenylhept-1-en-6-yn-3-yloxy)(tert-butyl)dimethylsilane has been explicitly documented. soton.ac.ukresearchgate.net This protected derivative was prepared from the enantiomerically enriched (R)-7-phenylhept-1-en-6-yn-3-ol obtained via enzymatic resolution. The protection is a standard procedure involving the reaction of the alcohol with a silylating agent in the presence of a base. Another synthetic route involves the reaction of lithium phenylacetylide with 1,1-diethoxy-3-iodopropane, which after further steps yields the TBS-protected compound. soton.ac.uk

Table 2: Synthesis of (R)-(7-phenylhept-1-en-6-yn-3-yloxy)(tert-butyl)dimethylsilane

Substrate Reagents Product
(R)-7-Phenylhept-1-en-6-yn-3-ol tert-Butyldimethylsilyl chloride (TBSCl), Imidazole (R)-(7-Phenylhept-1-en-6-yn-3-yloxy)(tert-butyl)dimethylsilane

Data sourced from references nih.govsoton.ac.ukresearchgate.net.

Advanced Spectroscopic Characterization and Stereochemical Analysis of 7 Phenylhept 1 En 6 Yn 3 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for the structural verification of 7-phenylhept-1-en-6-yn-3-ol. The spectra provide detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals corresponding to its unique structural features. The protons of the phenyl group typically appear as a multiplet in the aromatic region. The vinyl protons at the C1 and C2 positions show distinct chemical shifts and coupling patterns. The proton attached to the hydroxyl-bearing carbon (C3) presents as a multiplet, with its chemical shift and coupling constants being indicative of the neighboring protons. The methylene (B1212753) protons at C4 and C5, situated between the stereocenter and the alkyne, display complex splitting patterns due to their diastereotopicity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a definitive carbon map of the molecule. The spectrum shows distinct signals for the aromatic carbons of the phenyl ring, the two sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the vinyl group, the carbon atom bearing the hydroxyl group (C3), and the aliphatic methylene carbons. The chemical shifts of the alkynyl carbons are particularly characteristic.

Interactive Data Table: NMR Spectroscopic Data for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl-H7.25-7.45 (m)128.0-132.0
C1 (vinyl CH₂)5.20-5.35 (m)~115.0
C2 (vinyl CH)5.80-5.95 (m)~140.0
C3 (CH-OH)4.30-4.40 (m)~70.0
C4 (CH₂)1.80-1.95 (m)~38.0
C5 (CH₂)2.50-2.65 (m)~18.0
C6 (alkynyl C)-~85.0
C7 (alkynyl C)-~90.0

Note: The presented NMR data are typical expected values and may vary slightly based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound, the expected monoisotopic mass corresponding to the molecular formula C₁₃H₁₄O can be calculated. HRMS analysis, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would confirm this calculated mass with a high degree of accuracy (typically within 5 ppm). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the molecule.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₃H₁₄O
Calculated Exact Mass186.1045 g/mol
Observed Mass[Experimental value to be inserted]
Ionization ModeESI or APCI

Chromatographic Methods for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation and Ratio Determination

The enantiomeric purity of this compound is a critical parameter, and Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for its assessment. By utilizing a chiral stationary phase (CSP), the two enantiomers can be separated and their relative proportions determined.

A common choice for the separation of propargyl alcohol enantiomers is a polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak or Chiralcel column. The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326), is crucial for achieving optimal resolution. The separated enantiomers are detected by a UV detector, and the enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers. For instance, a Diacel OD-H column with a mobile phase of 1% isopropanol in hexane has been successfully used for the analysis of related compounds.

Polarimetry for Optical Rotation Determination ([α]D)

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound, which is a fundamental physical property of an enantiomer. The specific rotation, [α]D, is a standardized measure of this rotation and is dependent on the compound, concentration, solvent, temperature, and the wavelength of the polarized light (typically the sodium D-line at 589 nm).

For this compound, each enantiomer will rotate the plane of polarized light to an equal but opposite degree. The sign of the rotation (+ for dextrorotatory or - for levorotatory) is a characteristic feature of a specific enantiomer. A measured specific rotation for an enantiomerically enriched sample can be used to calculate its optical purity, which is often correlated with the enantiomeric excess determined by chiral HPLC. It has been reported that the (R)-enantiomer of this compound exhibits a positive specific rotation.

Interactive Data Table: Polarimetry Data for (R)-7-Phenylhept-1-en-6-yn-3-ol

Parameter Value
Enantiomer(R)
Specific Rotation ([α]D²⁵)+45.1° (c = 0.49, CHCl₃)
Enantiomeric Excess100% e.e.

Chemical Reactivity and Transformations of 7 Phenylhept 1 En 6 Yn 3 Ol

Cycloisomerization Reactions

Cycloisomerization reactions of enynes, such as 7-Phenylhept-1-en-6-yn-3-ol, are powerful atom-economical methods for the construction of cyclic and polycyclic frameworks. The reactivity and the final product are highly dependent on the nature of the metal catalyst employed.

Gold(I) catalysts are particularly effective in activating the alkyne moiety of enynes towards nucleophilic attack by the tethered alkene. nih.gov In the case of 1,5-enynes like this compound, the gold(I)-catalyzed cycloisomerization is proposed to proceed through a cyclopropyl (B3062369) gold(I) carbene-like intermediate. nih.gov This highly reactive intermediate can then undergo various rearrangements and further reactions to yield a range of products. The high affinity of gold(I) for the alkyne functionality typically initiates the catalytic cycle. acs.org

The general mechanism for the gold-catalyzed cycloisomerization of a 1,5-enyne involves the initial coordination of the gold(I) catalyst to the alkyne. This is followed by an intramolecular attack of the alkene onto the activated alkyne, leading to the formation of a bicyclic gold(I) carbene intermediate. The fate of this intermediate determines the final product structure. While specific experimental data for this compound is not extensively documented in the literature, the expected pathway would involve the formation of such a gold-carbene species, which could then rearrange to form various cyclic dienes.

Indium(III) catalysts have emerged as effective promoters of cascade cycloisomerization reactions of 1,5-enynes that bear pendant aryl nucleophiles. acs.orgacs.org For a substrate like this compound, the phenyl group can act as an internal nucleophile in a cascade process. The reaction is typically initiated by the coordination of the indium(III) salt to the alkyne, which triggers a 6-endo-dig cyclization. acs.org This is followed by a cation-olefin cascade, resulting in the formation of tricyclic frameworks. acs.org

A proposed mechanism for the indium(III)-catalyzed double cascade cycloisomerization begins with the η² coordination of the indium(III) halide with the alkyne. This activates the alkyne for the intramolecular attack by the alkene, forming a vinylindium intermediate and a transient carbocation. A subsequent intramolecular Friedel-Crafts-type reaction of the phenyl group onto the carbocation leads to the formation of the tricyclic product. Density functional theory (DFT) studies support a two-step mechanism where the initial stereoselective 1,5-enyne cyclization generates a nonclassical carbocation intermediate that then undergoes a SEAr (electrophilic aromatic substitution) mechanism to form the final tricyclic product. acs.orgacs.org

Below is a table summarizing the results of indium(III)-catalyzed cascade cycloisomerization of various aryl 1,5-enynes, which are structurally related to this compound.

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1(E)-5-(2-methoxyphenyl)pent-1-en-4-yn-1-yl acetate (B1210297)InI₃ (5)Toluene602Tricyclic benzopyran derivative92
2(Z)-5-(2-methoxyphenyl)pent-1-en-4-yn-1-yl acetateInI₃ (5)Toluene602Tricyclic benzopyran derivative90
35-(2-hydroxyphenyl)pent-1-en-4-yn-1-olInI₃ (5)Toluene603Tricyclic xanthene derivative85
4N-benzyl-N-(5-phenylpent-1-en-4-ynyl)tosylamideInI₃ (5)Toluene8012Tricyclic phenanthridine (B189435) derivative78

This table is generated based on data from analogous reactions and is for illustrative purposes.

Palladium complexes are well-known catalysts for a variety of enyne cyclizations, although their application in cascade processes involving 1,5-enynes is less common compared to 1,6- and 1,7-enynes. nih.govacs.org The mechanism of palladium-catalyzed cyclizations can vary significantly depending on the catalyst's oxidation state and the reaction conditions.

In a potential cascade process, a palladium(II) catalyst could coordinate to the alkyne of this compound, leading to an intramolecular carbopalladation by the alkene. The resulting organopalladium intermediate could then undergo further reactions, such as cross-coupling with another reactant or a β-hydride elimination, to yield the final product. Alternatively, a palladium(0)-catalyzed process could involve an oxidative cyclization to form a palladacyclopentene intermediate, which could then be transformed through various pathways. The development of palladium-catalyzed cascade cycloisomerizations offers a powerful strategy for the synthesis of complex cyclic molecules from simple acyclic precursors. nih.gov

Rearrangement Reactions

In addition to cycloisomerization, the propargylic alcohol and allylic functionalities within this compound make it susceptible to various rearrangement reactions, often catalyzed by transition metals.

The propargylic alcohol moiety in this compound can undergo rearrangement to form an allene (B1206475). This transformation is frequently observed in gold-catalyzed reactions of propargylic esters or alcohols. The reaction is believed to proceed through a acs.orgacs.org-sigmatropic rearrangement of a gold-containing intermediate. In the case of a propargylic alcohol, the hydroxyl group can be activated by the gold catalyst, facilitating the rearrangement. This transformation is a key step in many gold-catalyzed cascade reactions, where the in situ generated allene can participate in subsequent cyclizations or additions.

The terminal vinyl group in this compound constitutes an allylic system. Under certain catalytic conditions, this moiety can undergo allylic rearrangement. An allylic rearrangement involves the shift of the double bond to an adjacent position, often with the concomitant migration of a substituent. In the context of metal-catalyzed enyne cyclizations, an allylic rearrangement could potentially occur as a competing or sequential process. For instance, a metal-hydride species generated in the catalytic cycle could add to the double bond, and subsequent elimination could lead to a rearranged allylic product. The propensity for allylic rearrangement depends on the specific catalyst system and the reaction conditions employed.

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group is a key site for functionalization, allowing for its conversion into other important chemical entities through oxidation, esterification, and etherification.

While specific studies on the oxidation of this compound are not extensively documented in the current literature, the reactivity of secondary alcohols is well-established. Oxidation of a secondary alcohol typically yields a ketone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base).

Under harsh oxidative conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group could potentially occur, leading to the formation of carboxylic acids. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heating in acidic or basic conditions can cleave ketones. In the case of the ketone derived from this compound, this would likely lead to a mixture of carboxylic acids, including benzoic acid from the cleavage of the phenyl-alkyne bond. It is important to note that the presence of the alkene and alkyne functionalities introduces complexity, as these groups are also susceptible to oxidation. Selective oxidation of the alcohol in the presence of these other unsaturated groups would require mild and specific reagents.

Table 1: Common Oxidizing Agents for Secondary Alcohols and Their Expected Products

Oxidizing AgentExpected Product from Secondary AlcoholPotential for Over-oxidation/Side Reactions
Chromic Acid (H₂CrO₄)KetoneCan be harsh and may affect other functional groups.
Pyridinium Chlorochromate (PCC)KetoneGenerally mild and selective for alcohols.
Swern OxidationKetoneMild conditions, good for sensitive substrates.
Potassium Permanganate (KMnO₄)Ketone (mild), Carboxylic Acids (harsh)Strong oxidant, can cleave C-C bonds and oxidize alkenes/alkynes.

Esterification and Etherification

The conversion of the hydroxyl group of this compound into esters and ethers has been reported, highlighting its utility in synthetic chemistry.

Esterification: A notable application of esterification for this compound is in enzymatic kinetic resolution. In a reported study, racemic this compound undergoes a crotylation reaction catalyzed by Novozyme 435, an immobilized Candida antarctica lipase (B570770) B. This enzyme selectively acylates the (S)-enantiomer, yielding (E)-(S)-7-phenylhept-1-en-6-yn-3-yl but-2-enoate, while leaving the (R)-enantiomer of the alcohol largely unreacted. This process allows for the separation of the two enantiomers, which is crucial for stereospecific synthesis.

Etherification: The hydroxyl group of this compound can also be converted into an ether, a common protecting group strategy in multi-step synthesis. For example, the (R)-enantiomer of the alcohol has been protected as a silyl (B83357) ether. This is achieved by reacting the alcohol with tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf) in the presence of an amine base such as triethylamine. This reaction yields (R)-(tert-butyl(dimethyl)silyloxy)-7-phenylhept-1-en-6-yn-3-ol, effectively masking the reactive hydroxyl group to allow for subsequent reactions at other sites of the molecule.

Table 2: Examples of Esterification and Etherification of this compound

Reaction TypeReagentsProductPurpose
Enzymatic EsterificationVinyl crotonate, Novozyme 435(E)-(S)-7-phenylhept-1-en-6-yn-3-yl but-2-enoateKinetic Resolution
Silyl EtherificationTBDMSOTf, Triethylamine(R)-(tert-butyl(dimethyl)silyloxy)-7-phenylhept-1-en-6-yn-3-olHydroxyl Protection

Hydrogenation and Selective Reduction Strategies

The alkene and alkyne moieties in this compound are susceptible to hydrogenation. The selective reduction of one of these functional groups in the presence of the other presents a synthetic challenge that can be addressed by choosing appropriate catalysts and reaction conditions.

Complete hydrogenation of both the double and triple bonds to the corresponding saturated alkyl chain can be achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This would result in the formation of 7-phenylheptan-3-ol.

Selective reduction of the alkyne to a cis-(Z)-alkene can typically be achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) or other poisoned palladium catalysts. This would yield 7-phenylhepta-1,6-dien-3-ol. Conversely, reduction of the alkyne to a trans-(E)-alkene can be accomplished using dissolving metal reduction, such as sodium in liquid ammonia.

Selective reduction of the terminal alkene in the presence of the internal alkyne is more challenging due to the higher reactivity of terminal double bonds towards many hydrogenation catalysts. However, specific catalytic systems, potentially involving rhodium or iridium complexes, might offer pathways for this transformation.

Table 3: Potential Hydrogenation Products of this compound

Reagents and ConditionsFunctional Group(s) ReducedExpected Major Product
H₂, Pd/C or PtO₂Alkene and Alkyne7-Phenylheptan-3-ol
H₂, Lindlar's CatalystAlkyne(Z)-7-Phenylhepta-1,6-dien-3-ol
Na, NH₃ (l)Alkyne(E)-7-Phenylhepta-1,6-dien-3-ol

Cross-Coupling Reactions at the Alkyne and Alkene Moieties

The terminal alkene and the internal alkyne in this compound are potential sites for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

The terminal alkene can, in principle, participate in Heck reactions with aryl or vinyl halides. This would lead to the formation of a more substituted alkene. However, the success of such a reaction would depend on the specific catalyst and reaction conditions, as well as potential competing reactions involving the alkyne.

The internal alkyne is less commonly used in standard cross-coupling reactions compared to terminal alkynes. However, related enyne systems can undergo a variety of transformations. For instance, in the presence of a suitable catalyst, the alkyne could potentially participate in carbometalation reactions followed by cross-coupling.

More plausible are reactions that proceed via activation of the C-H bond of the phenyl group or transformation of the hydroxyl group into a better leaving group, followed by cross-coupling. However, without specific literature examples for this compound, these remain theoretical possibilities. The reactivity in cross-coupling reactions would be highly dependent on the specific catalytic system employed. Common cross-coupling reactions include the Suzuki, Stille, and Negishi couplings, each utilizing a different organometallic reagent.

Table 4: Potential Cross-Coupling Reactions Involving the Alkene Moiety

Reaction NameCoupling PartnerCatalyst (Typical)Potential Product Type
Heck ReactionAryl/Vinyl HalidePalladium(0) complexSubstituted Alkene
Suzuki CouplingOrganoboron ReagentPalladium(0) complexArylated/Vinylated Alkene
Stille CouplingOrganotin ReagentPalladium(0) complexArylated/Vinylated Alkene
Negishi CouplingOrganozinc ReagentPalladium(0) or Nickel complexArylated/Vinylated Alkene

Role of 7 Phenylhept 1 En 6 Yn 3 Ol As a Versatile Synthon in Complex Molecule Synthesis

A Foundational Unit for Bicyclic and Polycyclic Scaffolds

The inherent reactivity of the alkene and alkyne moieties within 7-phenylhept-1-en-6-yn-3-ol makes it an ideal precursor for the synthesis of complex cyclic systems. Its utility as a building block for bicyclic and polycyclic frameworks is a testament to its versatility in modern synthetic strategies. A protected form of this synthon, (7-Phenylhept-1-en-6-yn-3-yloxy)(tert-butyl)dimethylsilane, has been synthesized for use in the preparation of 1,6-enynes, which are key substrates in zirconocene-mediated co-cyclization reactions for constructing bicyclic compounds.

Potential Application in Pauson–Khand Reactions

The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones through a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. The intramolecular version of this reaction, using enynes as substrates, is particularly effective for the construction of fused bicyclic systems. Given the 1,6-enyne structure of this compound, it represents a promising substrate for the intramolecular Pauson-Khand reaction to yield bicyclic cyclopentenones.

While direct experimental evidence for the use of this compound in the Pauson-Khand reaction is not extensively documented in the literature, the general applicability of this reaction to a wide range of 1,6-enynes suggests its potential. The reaction would be expected to proceed via the formation of a dicobalt hexacarbonyl alkyne complex, followed by intramolecular coordination and insertion of the alkene, and subsequent carbonyl insertion and reductive elimination to afford the bicyclic product.

Table 1: Key Steps in the Proposed Pauson-Khand Reaction of this compound
StepDescriptionKey Intermediate
1Complexation of the alkyne with a cobalt carbonyl species (e.g., Co₂(CO)₈).Dicobalt hexacarbonyl alkyne complex
2Intramolecular coordination of the alkene to a cobalt center.Metallacyclopentene intermediate
3Migratory insertion of a carbonyl group.Cobalt-acyl intermediate
4Reductive elimination to form the bicyclic cyclopentenone and regenerate the cobalt catalyst.Bicyclic cyclopentenone

A Precursor to Bicyclo[3.3.0]octane and Bicyclo[4.3.0]nonane Derivatives

The synthesis of bicyclo[3.3.0]octane and bicyclo[4.3.0]nonane ring systems is of significant interest due to their prevalence in a variety of natural products and biologically active molecules. While direct applications of this compound in the synthesis of bicyclo[3.3.0]octane derivatives are not widely reported, its structural features make it a suitable precursor for such constructions through various cyclization strategies. Radical cascade reactions of 1,6-enynes are a known method for preparing bicyclo[3.3.0]octane derivatives.

In a related context, the synthesis of aminobicyclo[4.3.0]nonanes has been achieved using C-7 substituted hept-2-en-6-yn-1-ols. These structurally analogous compounds undergo a one-pot, three-step tandem process involving a palladium(II)-catalyzed Overman rearrangement, a ruthenium(II)-catalyzed ring-closing enyne metathesis, and a hydrogen bond-directed Diels-Alder reaction. This suggests that this compound could be a viable substrate for similar multi-step sequences to generate functionalized bicyclo[4.3.0]nonane derivatives.

Potential for the Synthesis of Tricyclic Frameworks

The strategic incorporation of this compound into more complex starting materials opens up possibilities for the construction of tricyclic frameworks. While specific examples utilizing this compound are not prevalent in the literature, general methodologies for the synthesis of tricyclic compounds from enynes are well-established. For instance, radical cascade cyclizations of 1,6-enynes have been employed to access tricyclic structures. Furthermore, intramolecular Pauson-Khand reactions of appropriately designed enynes containing an additional ring can lead to the formation of tricyclic systems. The phenyl group in this compound could also participate in cyclization reactions, such as intramolecular Friedel-Crafts-type reactions, to form a third ring.

A Versatile Precursor in the Synthesis of Natural Product Analogues

The derivatization of this compound allows for its use as a precursor in the synthesis of analogues of complex natural products. This approach is valuable for structure-activity relationship studies and for the development of new therapeutic agents.

Potential Derivatization for Capsaicin (B1668287) Analogues

Capsaicin, the pungent principle in chili peppers, and its analogues are of interest for their pharmacological properties. The synthesis of capsaicin analogues often involves the condensation of a vanillylamine (B75263) moiety with a fatty acid or a functionalized acyl chain. While there is no direct report of using this compound for this purpose, its carbon skeleton could potentially be modified to serve as a precursor to the acyl portion of capsaicin analogues. For instance, selective reduction of the alkyne and oxidation of the alcohol could provide a carboxylic acid with the desired unsaturation for coupling with vanillylamine.

A Key Intermediate in the Synthesis of Biotinylated Galiellalactone (B1674401) Analogues

A significant application of a regioisomer of the target compound, 4-phenylhept-6-en-1-yn-3-ol, has been demonstrated in the synthesis of biotinylated analogues of galiellalactone. Galiellalactone is a fungal metabolite that exhibits inhibitory activity against the STAT3 signaling pathway, a target for cancer therapy. To investigate the molecular mechanism of action, biotinylated derivatives were synthesized. The synthesis of a 7-phenyl analogue of 8-hydroxymethyl galiellalactone was undertaken to explore the impact of a phenyl group at the C-7 position on the compound's potency. The synthesis of 4-phenylhept-6-en-1-yn-3-ol was a key step in the preparation of the galiellalactone core structure, which was subsequently biotinylated. This highlights the utility of phenyl-substituted heptenynol scaffolds in the generation of complex, biologically relevant molecules.

Table 2: Summary of the Role of Phenylheptenynol Scaffolds in Galiellalactone Analogue Synthesis
CompoundRole in SynthesisSignificance
4-Phenylhept-6-en-1-yn-3-olPrecursor to the core structure of a 7-phenyl galiellalactone analogue.Demonstrates the utility of this chemical scaffold in building complex natural product analogues for biological studies.
Biotinylated Galiellalactone AnaloguesMolecular probes to identify the protein targets of galiellalactone.Facilitates the investigation of the mechanism of action of STAT3 inhibitors.

Relevance to Alpinoid-C Derivatives and Diarylheptanoids

Diarylheptanoids are a class of natural products characterized by a seven-carbon chain linking two aromatic rings. nih.govnih.gov This diverse family of compounds, which includes curcumin (B1669340) as a prominent member, is known for a wide range of biological activities. nih.gov Alpinoid-C is a specific diarylheptanoid isolated from plants of the Alpinia genus. While the structural framework of this compound possesses the core seven-carbon backbone characteristic of diarylheptanoids, a comprehensive review of the scientific literature does not provide extensive documentation of its direct application as a synthon in the total synthesis of Alpinoid-C or its derivatives. Further research may be necessary to fully explore the potential of this versatile building block in the synthesis of this particular subclass of natural products.

Intermediate in the Synthesis of Nuclear Receptor Modulators

The strategic importance of this compound is prominently demonstrated in its use as a key intermediate in the synthesis of modulators for nuclear receptors, which are critical targets in drug discovery.

The nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1) are crucial regulators of metabolic and steroidogenic pathways, making them attractive therapeutic targets. acs.orgnih.gov The synthetic molecule RJW100 has been identified as a potent dual agonist for both LRH-1 and SF-1. acs.orgmedchemexpress.com RJW100 is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. researchgate.netresearchgate.net

The synthesis of the enantiomerically pure forms of RJW100, specifically the RR-RJW100 and SS-RJW100 enantiomers, relies on the strategic use of this compound as a chiral precursor. soton.ac.uk The synthesis commences with racemic this compound, which undergoes a kinetic resolution. This crucial step allows for the separation of the enantiomers, providing access to the desired (R)-7-phenylhept-1-en-6-yn-3-ol. soton.ac.uk This specific enantiomer is then utilized as a key building block in the subsequent steps to construct the complex bicyclic core of the RJW100 enantiomers. soton.ac.uk

Computational and Theoretical Studies on 7 Phenylhept 1 En 6 Yn 3 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org In organic chemistry, it is widely applied to elucidate reaction mechanisms, determine the geometries of transition states, and calculate reaction energetics. coe.eduumn.edumdpi.com By mapping the potential energy surface of a reaction, DFT can provide a detailed, step-by-step understanding of how reactants are converted into products. utas.edu.au

A hypothetical application of DFT to 7-phenylhept-1-en-6-yn-3-ol could involve studying its oxidation, a common reaction for secondary alcohols. The reaction could proceed via different pathways, and DFT calculations help in identifying the most favorable one. The process would involve:

Geometry Optimization: The three-dimensional structures of the reactant (this compound), the oxidant, any intermediates, transition states, and the final product (7-phenylhept-1-en-6-yn-3-one) are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) connecting the reactant to the product. The TS represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations confirm the nature of the optimized structures. Reactants and products will have all positive (real) vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Below is a hypothetical data table showing the calculated relative energies for a proposed oxidation mechanism.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant ComplexThis compound + Oxidant0.0
Transition State (TS)Highest energy point of the reaction+22.5
Product Complex7-phenylhept-1-en-6-yn-3-one + Reduced Oxidant-15.8

This data is illustrative and does not represent experimentally verified results.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility and conformational dynamics. nih.gov For a flexible molecule like this compound, MD can explore the accessible conformational space, revealing the preferred shapes the molecule adopts in different environments. calcus.cloudrsc.org

A typical MD simulation to study the conformational preferences of this compound would involve:

System Setup: The molecule is placed in a simulation box, often filled with a solvent like water to mimic physiological conditions.

Force Field Selection: A suitable force field (a set of parameters describing the potential energy of the system) is chosen to accurately model the intramolecular and intermolecular interactions.

Simulation Run: The simulation is run for a duration ranging from nanoseconds to microseconds, generating a trajectory file that records the positions of all atoms at regular time intervals. acs.org

Trajectory Analysis: The trajectory is analyzed to understand various properties, including the distribution of dihedral angles, root-mean-square deviation (RMSD) to assess structural stability, and the formation of intramolecular hydrogen bonds. nih.govoup.com

Dihedral AngleDescriptionMost Populated Angle Range (degrees)Population (%)
O-C3-C4-C5Rotation around the C3-C4 bond170 to 190 (anti)65%
O-C3-C4-C5Rotation around the C3-C4 bond50 to 70 (gauche)30%
C3-C4-C5-C6Rotation around the C4-C5 bond-160 to -180 (anti)85%

This data is illustrative and does not represent experimentally verified results.

Molecular Docking Studies for Understanding Binding Modes (of derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). iaanalysis.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand how potential drugs interact with their biological targets at the molecular level. nih.govnih.govesisresearch.org

To explore the potential biological activity of derivatives of this compound, molecular docking could be employed. This hypothetical study would involve:

Target Selection: A protein target, for instance, a cyclooxygenase (COX) enzyme, is chosen based on a therapeutic hypothesis. The 3D structure of the protein is obtained from a repository like the Protein Data Bank.

Ligand Preparation: A small library of virtual derivatives of this compound is created by modifying its functional groups. The 3D structures of these ligands are generated and optimized.

Docking Simulation: A docking program uses a search algorithm to place various conformations of each ligand into the active site of the protein. A scoring function then estimates the binding affinity for each pose. jscimedcentral.com

Analysis of Results: The results are analyzed to identify derivatives with the best predicted binding affinities (docking scores) and to visualize their binding modes, including key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. researchgate.netparssilico.com

A hypothetical docking study of three derivatives against a target protein might produce the results summarized in the table below.

CompoundModificationDocking Score (kcal/mol)Key Interacting Residues
Derivative 1-OH replaced with -NH2-7.8Ser-353 (H-bond), Val-523 (hydrophobic)
Derivative 2Phenyl replaced with Pyridyl-8.5Tyr-385 (H-bond), Leu-352 (hydrophobic)
Derivative 3Vinyl group epoxidized-8.1Arg-120 (H-bond), Ala-527 (hydrophobic)

This data is illustrative and does not represent experimentally verified results.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which solve the Schrödinger equation for a molecule, provide fundamental information about its electronic structure and intrinsic reactivity. wikipedia.orgusc.edu Methods like Hartree-Fock and post-Hartree-Fock calculations, alongside DFT, can determine various electronic properties. lsu.edu A key concept in this area is Frontier Molecular Orbital (FMO) theory, which uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will react. ucsb.eduwikipedia.orglibretexts.org

For this compound, quantum chemical calculations could predict:

Molecular Orbital Energies: The energies of the HOMO and LUMO are calculated. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). taylorandfrancis.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. A small gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites for electrophilic or nucleophilic attack. For instance, the oxygen of the hydroxyl group and the π-systems of the double and triple bonds would likely be electron-rich regions.

Atomic Charges: Calculation of partial atomic charges can provide further detail on the electron distribution within the molecule.

A hypothetical table of calculated electronic properties for this compound is presented below.

PropertyCalculated ValueInterpretation
HOMO Energy-6.2 eVIndicates electron-donating capability, likely localized on the alkyne/phenyl π-system.
LUMO Energy-0.5 eVIndicates electron-accepting capability, likely localized on the alkene π* orbital.
HOMO-LUMO Gap5.7 eVSuggests moderate kinetic stability.
Dipole Moment1.9 DebyeIndicates a polar molecule, primarily due to the hydroxyl group.

This data is illustrative and does not represent experimentally verified results.

Mechanistic Investigations of Reactions Involving 7 Phenylhept 1 En 6 Yn 3 Ol

Elucidation of Catalytic Cycle Pathways (e.g., gold-catalyzed processes)

The reactions of 7-Phenylhept-1-en-6-yn-3-ol, a 1,6-enyne, are prominently facilitated by gold(I) catalysts. The catalytic cycle for these transformations is initiated by the coordination of the carbophilic gold(I) complex to the alkyne moiety of the enyne. beilstein-journals.orgawuahlab.com This activation renders the alkyne susceptible to nucleophilic attack.

In the context of this compound, the intramolecular nucleophile is the alkene, but the hydroxyl group can also participate. The subsequent cyclization can proceed through several pathways, most notably the 5-exo-dig or 6-endo-dig modes. beilstein-journals.org

5-exo Pathway: The alkene can attack the activated alkyne, leading to the formation of a six-membered ring and a vinyl-gold intermediate. This is often followed by rearrangements. A common pathway for 1,6-enynes involves the formation of a cyclopropyl (B3062369) gold carbene intermediate. beilstein-journals.orgbeilstein-journals.org

6-endo Pathway: Alternatively, a 6-endo cyclization can occur, leading to a seven-membered ring, although this is generally less common for this type of substrate. beilstein-journals.org However, for certain substituted 1,6-enynes, selective 6-endo-dig cyclization has been observed, particularly in the presence of nucleophiles like water or methanol (B129727), leading to functionalized dihydronaphthalene derivatives. beilstein-journals.org

The catalytic cycle is completed by protodeauration or other rearrangement steps that regenerate the active gold(I) catalyst, allowing it to enter a new cycle. beilstein-journals.org The specific pathway followed is highly dependent on the substitution of the enyne, the catalyst system, and the reaction conditions.

Intermediates Identification and Characterization (e.g., carbocation intermediates)

The gold-catalyzed cyclization of 1,6-enynes like this compound proceeds through several key intermediates. Upon activation of the alkyne by the gold(I) catalyst, the intramolecular attack by the alkene leads to the formation of highly reactive species.

One of the most frequently proposed intermediates is a cyclopropyl gold carbene . beilstein-journals.orgbeilstein-journals.org This species is typically formed via a 5-exo-dig cyclization. The characterization of these intermediates is often indirect, relying on trapping experiments and the nature of the final products. For instance, in the absence of external nucleophiles, these carbene intermediates can undergo skeletal rearrangements. beilstein-journals.org

Following the initial cyclization, carbocation intermediates can also be formed. The stability of these carbocations plays a crucial role in directing the reaction pathway. beilstein-journals.org For this compound, the proximity of the hydroxyl group could lead to the formation of stabilized intermediates through intramolecular interactions. The phenyl group on the alkyne also plays a significant role in stabilizing any adjacent positive charge. Computational studies on similar systems have been used to analyze the relative stabilities of different potential carbocationic intermediates, helping to rationalize the observed product distributions. beilstein-journals.org

In some cases, particularly when external nucleophiles are present, intermediates such as 1,4-dipoles can be generated, which can then be trapped to form different products. beilstein-journals.org

Stereochemical Control Mechanisms (e.g., in stereoselective cyclizations)

The stereocenter at the C-3 position (bearing the hydroxyl group) in this compound introduces an element of stereochemical control in its cyclization reactions. This control can manifest in two primary ways: diastereoselectivity through chirality transfer and enantioselectivity using chiral catalysts.

Chirality Transfer: For optically active starting materials, the existing stereochemistry can direct the formation of new stereocenters. In gold-catalyzed cyclizations of chiral 1,6-enynes, efficient chirality transfer is often observed. sigmaaldrich.com The conformation adopted by the enyne during the cyclization, influenced by the stereocenter at C-3, can favor the formation of one diastereomer over another. The hydroxyl group can act as a directing group, coordinating to the catalyst or influencing the transition state geometry through hydrogen bonding.

Diastereoselective Cycloadditions: In formal cycloaddition reactions, the stereochemistry of the starting material can lead to high diastereoselectivity in the products. For example, gold-catalyzed intramolecular cycloadditions have been shown to proceed with diastereoselectivities often exceeding 95:5. beilstein-journals.org This high level of control is attributed to a highly organized transition state where the substituents on the enyne backbone dictate the facial selectivity of the cyclization.

Influence of Reaction Conditions on Chemoselectivity and Stereoselectivity

The outcome of reactions involving this compound is highly sensitive to the reaction conditions, which can be tuned to favor specific products (chemoselectivity) or stereoisomers (stereoselectivity).

Catalyst System: The choice of the gold(I) catalyst, including its ligand and counterion, is paramount.

Ligands: Bulky or electron-donating phosphine (B1218219) ligands can influence the reactivity and selectivity of the gold center. awuahlab.com The balance between stability and reactivity of the catalyst complex can affect the turnover frequency and the reaction pathway. awuahlab.com

Counterions: The nature of the counterion (e.g., OTf⁻, NTf₂⁻, SbF₆⁻) associated with the cationic gold(I) species can dramatically alter the catalyst's Lewis acidity and, consequently, its reactivity and the reaction outcome. mdpi.com

Solvent and Additives: The solvent can play a crucial role, especially if it is nucleophilic. For instance, conducting the reaction in the presence of methanol can lead to methoxycyclization products, where methanol is incorporated into the final structure. beilstein-journals.org This represents a change in the chemoselectivity of the reaction compared to when non-nucleophilic solvents are used. Additives can also influence the course of the reaction. mdpi.com

The table below summarizes how different reaction parameters can influence the reaction of a generic 1,6-enyne, applicable to this compound.

ParameterInfluence on Reaction OutcomeExample Effect
Gold Catalyst LigandAffects steric environment and electronic properties of the catalyst, influencing both chemo- and stereoselectivity.Bulky ligands like JohnPhos may favor different pathways compared to simpler ligands like PPh₃. mdpi.com
CounterionModulates the Lewis acidity of the gold catalyst.Weakly coordinating anions like SbF₆⁻ generally lead to more reactive ("hotter") catalysts. sigmaaldrich.com
SolventCan act as a nucleophile, altering the reaction pathway and product structure.Use of MeOH can lead to methoxycyclization instead of direct cycloisomerization. beilstein-journals.org
TemperatureCan influence the selectivity by favoring kinetically or thermodynamically controlled products.Higher temperatures may lead to different product ratios or decomposition.

Q & A

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Resolution Strategy : Re-examine solvent effects (e.g., CDCl3 vs. DMSO-d6) and conformational averaging. Validate computational parameters (e.g., solvent model in DFT). Cross-check with DEPT and COSY spectra to assign overlapping signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.